molecular formula C11H14Cl2N2S B3095958 N-Methyl-1-(2-phenyl-1,3-thiazol-4-YL)methanamine dihydrochloride CAS No. 1269288-94-9

N-Methyl-1-(2-phenyl-1,3-thiazol-4-YL)methanamine dihydrochloride

Cat. No.: B3095958
CAS No.: 1269288-94-9
M. Wt: 277.2
InChI Key: RYIBGXVVFRKUPL-UHFFFAOYSA-N
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Description

“N-Methyl-1-(2-phenyl-1,3-thiazol-4-YL)methanamine dihydrochloride” is a chemical compound with the CAS Number: 1269288-94-9 . It has a molecular weight of 277.22 and its molecular formula is C11H14Cl2N2S . The compound is a solid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H12N2S.2ClH/c1-12-7-10-8-14-11(13-10)9-5-3-2-4-6-9;;/h2-6,8,12H,7H2,1H3;2*1H . This indicates that the compound contains a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .


Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a molecular weight of 277.22 and its molecular formula is C11H14Cl2N2S .

Scientific Research Applications

Chemical Inhibitors of Cytochrome P450 Isoforms

This study reviews the selectivity and potency of chemical inhibitors for various Cytochrome P450 (CYP) isoforms, crucial for drug metabolism and potential drug-drug interactions. Although it does not directly mention "N-Methyl-1-(2-phenyl-1,3-thiazol-4-YL)methanamine dihydrochloride," the mention of related structures suggests its potential in modulating CYP activity, thereby influencing drug metabolism and pharmacokinetics (S. C. Khojasteh et al., 2011).

Plastic Scintillators Based on Polymethyl Methacrylate

This review covers the scintillation properties of plastic scintillators, highlighting the use of various luminescent dyes and their thermal, light, and radiation-damage stability. The study provides insights into the development of radiation detection materials, where similar compounds to "this compound" could find applications (V. N. Salimgareeva & S. Kolesov, 2005).

Synthetic Approaches for Benzimidazoles, Quinoxalines, and Benzo[diazepines

This review highlights the synthetic methodologies and biological applications of azolylthiazoles, including their use in creating fluorescent systems and efficient procedures for synthetic transformations. Such research points to the versatile synthetic utility and potential biological relevance of compounds structurally related to "this compound" (M. Ibrahim, 2011).

DNA Minor Groove Binder Hoechst 33258 and its Analogues

This review discusses the binding of Hoechst 33258 to the minor groove of double-stranded B-DNA, emphasizing the compound's use as a fluorescent DNA stain and its potential in drug design. This suggests that structurally related compounds could be explored for their DNA-binding properties and implications in biological research and therapy (U. Issar & R. Kakkar, 2013).

Properties

IUPAC Name

N-methyl-1-(2-phenyl-1,3-thiazol-4-yl)methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2S.2ClH/c1-12-7-10-8-14-11(13-10)9-5-3-2-4-6-9;;/h2-6,8,12H,7H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYIBGXVVFRKUPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CSC(=N1)C2=CC=CC=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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